(2,2-Dimethylhept-6-en-1-yl)(methyl)amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been evaluated via TLC identification of the main impurities appearing during its synthesis via alkylation of N-methylnaphth-1-ylmethylamine with 1-chloro-6,6-dimethyl-2-hept-2-en-4-yne . The possible formation of impurities was confirmed by means of countersynthesis .Scientific Research Applications
Synthesis and Characterization
Preparation of Phorone : A method for preparing 2,6-dimethylhepta-2,5-dien-4-one (phorone) demonstrates the versatility of dimethylamino compounds in synthesizing complex organic molecules, which could be relevant to the study of "(2,2-Dimethylhept-6-en-1-yl)(methyl)amine hydrochloride" (Nakada, Yura, & Murayama, 1976).
Reaction with Amines : Research on the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines explores the reactivity of complex amines, potentially offering insights into the reactions and applications of "(2,2-Dimethylhept-6-en-1-yl)(methyl)amine hydrochloride" (Budzisz Elż & Pastuszko Slawomir, 1999).
Catalytic and Synthetic Applications
Catalytic Amination of Biomass-based Alcohols : The study on catalytic amination showcases the role of amine compounds in the synthesis of industrially significant products from biomass, hinting at potential applications for similar compounds (Pera‐Titus & Shi, 2014).
Synthesis of Functionalized Amine Oligomers : This research highlights the synthesis of amine-functionalized telomers, indicating the importance of amine compounds in polymer science and the potential for "(2,2-Dimethylhept-6-en-1-yl)(methyl)amine hydrochloride" in similar applications (Boyer, Loubat, Robin, & Boutevin, 2004).
properties
IUPAC Name |
N,2,2-trimethylhept-6-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-5-6-7-8-10(2,3)9-11-4;/h5,11H,1,6-9H2,2-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAPLGGBJLZRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC=C)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylhept-6-en-1-yl)(methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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